N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]furan-2-carboxamide
Description
This compound features a thiophene core substituted with dimethyl groups at positions 4 and 5, a methylcarbamoyl moiety at position 3, and a furan-2-carboxamide group at position 2.
Structure
3D Structure
Properties
IUPAC Name |
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-7-8(2)19-13(10(7)12(17)14-3)15-11(16)9-5-4-6-18-9/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGGUNJHHTYXHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=CO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330570 | |
| Record name | N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51085759 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896294-47-6 | |
| Record name | N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a furan derivative under specific conditions. For instance, the thiophene derivative can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The furan derivative can be prepared through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of environmentally benign solvents and reagents is preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the thiophene or furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene or furan derivatives.
Scientific Research Applications
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations :
- The target compound replaces sulfonamide and aromatic heterocycles (e.g., thiazole, pyrazole) with a furan carboxamide and methylcarbamoyl group.
- The dimethyl groups on the thiophene ring could reduce metabolic degradation, increasing bioavailability compared to non-alkylated derivatives .
Activity Trends in Thiophene Derivatives
- Sulfonamide vs. Carboxamide : Sulfonamide-containing thiophenes (e.g., compounds 26–28) exhibit strong antiproliferative activity (IC50 ~10 µM) against breast cancer cells, attributed to their ability to inhibit carbonic anhydrases or tubulin polymerization . The target compound’s carboxamide group may engage different targets, such as kinases or proteases, though experimental validation is required.
- Heterocyclic Appendages: Thiazole and pyrazole moieties in analogues 26–28 contribute to π-π stacking and hydrogen-bond interactions with biological targets.
Sulfur-Based Heterocycles in Drug Development
Thiophene, thiazole, and thiadiazole derivatives are recurrent in anticancer and antimicrobial agents due to their:
- High reactivity with biological nucleophiles (e.g., cysteine residues).
- Ability to modulate redox pathways . The target compound’s thiophene-furan hybrid structure may synergize these effects, though its exact mechanism remains speculative without experimental data.
Biological Activity
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]furan-2-carboxamide is a synthetic compound with a unique structure that includes a thiophene ring and a furan moiety, which contributes to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound is characterized by its complex structure, which includes:
- Thiophene Ring : A five-membered aromatic ring containing sulfur.
- Furan Moiety : A five-membered heterocyclic compound containing oxygen.
- Carbamide Functional Group : Enhances solubility and reactivity.
The synthesis typically involves several steps:
- Formation of the Thiophene Ring : Achieved through cyclization reactions.
- Introduction of the Carbamoyl Group : Utilizes methyl isocyanate in controlled conditions.
- Final Assembly : Combines all components to form the final compound.
Antitumor Properties
Recent studies have indicated that compounds similar to N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]furan-2-carboxamide exhibit significant antitumor activity. For example, related compounds have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 5 | A549 (Lung) | 2.12 ± 0.21 |
| Compound 6 | HCC827 (Lung) | 5.13 ± 0.97 |
| Compound 8 | NCI-H358 (Lung) | 6.48 ± 0.11 |
These findings suggest that modifications in the chemical structure can enhance biological activity, making this class of compounds promising candidates for further development in cancer therapy .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives of thiophene and furan exhibit inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]furan-2-carboxamide. Key factors influencing activity include:
- Substituents on the Thiophene Ring : Different substituents can significantly alter the compound's efficacy.
- Positioning of Functional Groups : The arrangement of methylcarbamoyl and other functional groups plays a critical role in enhancing solubility and reactivity.
Case Studies
-
Antitumor Activity in Lung Cancer :
- A study evaluated the efficacy of several derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358).
- Results indicated that certain modifications led to improved IC50 values, suggesting potential for development as antitumor agents.
- Antimicrobial Screening :
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 78–85 | 95–98 | Pd(PPh₃)₄, DMF, 100°C | |
| Amide Bond Formation | 65–72 | 90–94 | EDC/HOBt, DCM, RT |
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Answer:
A combination of spectroscopic methods is essential:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirms regiochemistry of thiophene and furan rings. Peaks at δ 7.2–7.5 ppm (thiophene protons) and δ 6.3–6.8 ppm (furan protons) are diagnostic . Methyl groups (δ 2.1–2.4 ppm) and carbamoyl NH (δ 8.2 ppm) are also critical .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions .
- FT-IR : Confirms amide C=O (1670–1690 cm⁻¹) and thiophene C-S (680–720 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 349.12 g/mol) .
Advanced: How can computational methods predict the compound’s electronic structure and reactivity?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic properties:
- HOMO-LUMO Analysis : Predicts charge distribution, showing electron-rich regions (furan/thiophene rings) and electrophilic sites (amide carbonyl) .
- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvation, critical for predicting solubility and reactivity in biological systems .
- Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic sites for derivatization .
Advanced: What strategies resolve contradictions in reported biological activity data across studies?
Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition) arise from:
- Assay Conditions : Variations in buffer pH, temperature, or co-solvents (e.g., DMSO) alter ligand-target interactions .
- Structural Analogues : Minor substitutions (e.g., methyl vs. ethyl groups) drastically affect binding. Compare data from compounds like N-(thiophen-2-yl)furan-2-carboxamide derivatives .
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding thermodynamics .
Advanced: How can crystallography elucidate the compound’s binding mechanism with biological targets?
Answer:
X-ray crystallography (using tools like Mercury CSD 2.0 ) resolves binding modes:
- Co-crystallization : Soak crystals of target proteins (e.g., kinases) with the compound at 10 mM concentration .
- Key Interactions :
- Packing Analysis : Mercury’s Materials Module compares lattice parameters to identify polymorphs affecting bioavailability .
Advanced: How can in silico docking predict this compound’s antiviral potential?
Answer:
Molecular docking (e.g., AutoDock Vina) screens against viral targets:
- Target Selection : DNA polymerase (e.g., monkeypox virus) or protease active sites .
- Docking Parameters :
- Grid box centered on catalytic residues (e.g., Asp753 in DNA polymerase).
- Lamarckian genetic algorithm for conformational sampling .
- Scoring : Compounds with ΔG < -8 kcal/mol (e.g., this compound: -9.2 kcal/mol) suggest strong binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
